molecular formula C14H14N4S4 B11070314 1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl- CAS No. 500989-01-5

1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-

Cat. No.: B11070314
CAS No.: 500989-01-5
M. Wt: 366.6 g/mol
InChI Key: RCCVYJHLDSADMV-UHFFFAOYSA-N
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Description

2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiadiazole rings, each substituted with methyl and benzyl groups, connected via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type .

Comparison with Similar Compounds

Similar Compounds

    5-METHYL-1,3,4-THIADIAZOLE: A simpler thiadiazole derivative with similar structural features but lacking the additional benzyl and sulfanyl groups.

    2-METHYL-1,3,4-THIADIAZOLE: Another related compound with a single thiadiazole ring and a methyl group.

    BENZYL-1,3,4-THIADIAZOLE: A compound with a benzyl group attached to the thiadiazole ring.

Uniqueness

2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE is unique due to its dual thiadiazole rings connected via a sulfanyl linkage, which imparts distinct chemical and biological properties. This structural complexity allows for versatile chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

500989-01-5

Molecular Formula

C14H14N4S4

Molecular Weight

366.6 g/mol

IUPAC Name

2-methyl-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C14H14N4S4/c1-9-15-17-13(21-9)19-7-11-5-3-4-6-12(11)8-20-14-18-16-10(2)22-14/h3-6H,7-8H2,1-2H3

InChI Key

RCCVYJHLDSADMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC=C2CSC3=NN=C(S3)C

Origin of Product

United States

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